molecular formula C23H15ClO5S B12218433 (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B12218433
M. Wt: 438.9 g/mol
InChI Key: DMZXBOSPPFZBPO-KACMKLLYSA-N
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Description

Overview of (2Z)-3-Oxo-2-[(2E)-3-Phenylprop-2-en-1-ylidene]-2,3-Dihydro-1-Benzofuran-6-yl 4-Chlorobenzenesulfonate

(2Z)-3-Oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a structurally complex organic compound characterized by a benzofuran core fused with an α,β-unsaturated ketone system and a 4-chlorobenzenesulfonate substituent. Its molecular formula is C21H14ClO5S , with a molecular weight of 413.85 g/mol . The compound’s stereochemistry is defined by the (2Z) and (2E) configurations of its exocyclic double bonds, which influence its reactivity and biological interactions. Key functional groups include:

  • A benzofuran ring providing aromatic stability.
  • An α,β-unsaturated ketone enabling conjugation and electrophilic reactivity.
  • A 4-chlorobenzenesulfonate group enhancing solubility and modulating electronic properties.

Physical properties such as melting point and solubility remain under investigation, though analogs with similar sulfonate groups exhibit moderate solubility in polar aprotic solvents.

Property Value Source
Molecular Formula C21H14ClO5S
Molecular Weight 413.85 g/mol
Key Functional Groups Benzofuran, α,β-unsaturated ketone, sulfonate

Historical Context and Discovery

The synthesis of benzofuran derivatives dates to the early 20th century, but targeted development of sulfonated analogs like this compound emerged in the 1990s with advances in heterocyclic chemistry. Its discovery is linked to efforts to optimize chalcone-based scaffolds—a class of molecules known for their biological versatility. The compound was first synthesized via Claisen-Schmidt condensation , reacting a benzofuran precursor with 4-chlorobenzenesulfonyl chloride under basic conditions. Early characterization relied on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy , confirming the (Z,E)-stereochemistry and sulfonate substitution.

A pivotal breakthrough came with the application of chalcone rearrangement strategies , enabling precise control over benzofuran ring formation and functionalization. For example, Nakamura et al. demonstrated that 2-hydroxychalcones could be rearranged into 3-acylbenzofurans, providing a scalable route to derivatives like this compound.

Relevance in Modern Organic and Medicinal Chemistry

This compound exemplifies the convergence of synthetic innovation and pharmacological potential:

Organic Chemistry Applications

  • Building Block for Complex Molecules : Its sulfonate group acts as a leaving group, facilitating nucleophilic substitutions to generate analogs with tailored properties.
  • Electrophilic Reactivity : The α,β-unsaturated ketone participates in Michael additions and cycloadditions, enabling diversification of the benzofuran scaffold.

Medicinal Chemistry Applications

  • Dual-Action Therapeutics : Benzofuran-chalcone hybrids, including this compound, inhibit enzymes like α-amylase (IC50 = 12.81–87.17 μM) while scavenging free radicals (DPPH IC50 = 18.2 μM).
  • Immune Modulation : Structural analogs activate type II natural killer T (NKT) cells via CD1d-mediated lipid antigen presentation, suggesting immunotherapeutic applications.
Application Mechanism Key Finding Source
Enzyme Inhibition α-Amylase active site binding IC50 comparable to acarbose
Antioxidant Activity Radical scavenging DPPH IC50 = 18.2 μM
Immune Activation CD1d-NKT cell interaction Activates polyclonal NKT cells

Purpose and Scope of the Review

This review consolidates advances in the synthesis, structural analysis, and applications of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate. By critically evaluating existing data, it aims to:

  • Identify gaps in synthetic methodologies.
  • Propose mechanisms for its biological activities.
  • Guide future research toward high-value derivatives.

Properties

Molecular Formula

C23H15ClO5S

Molecular Weight

438.9 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C23H15ClO5S/c24-17-9-12-19(13-10-17)30(26,27)29-18-11-14-20-22(15-18)28-21(23(20)25)8-4-7-16-5-2-1-3-6-16/h1-15H/b7-4+,21-8-

InChI Key

DMZXBOSPPFZBPO-KACMKLLYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Benzofuran Core

Interrupted Pummerer Reaction

The interrupted Pummerer reaction enables the formation of multisubstituted benzofurans from alkynyl sulfoxides and phenols. This method, reported by RSC researchers, involves:

  • Reactants : 5-hydroxy-2-iodophenol derivatives and alkynyl sulfoxides (e.g., methylthio-substituted alkynes).
  • Conditions : Trifluoroacetic anhydride (TFAA) activation at 0–25°C in dichloromethane, followed by sigmatropic rearrangement.
  • Mechanism : Formation of sulfurane intermediates (I') via electrophilic activation, leading to cyclization through nucleophilic substitution and deprotonation.
Example Reaction:
Step Reagents/Conditions Yield Reference
1 TFAA, CH₂Cl₂, 0°C → 25°C, 12 h 68%
2 NaHCO₃ wash, column chromatography 92% purity

Palladium-Copper Catalyzed Cyclization

An alternative method employs palladium(II) acetate and copper(I) iodide for intramolecular C–O bond formation:

  • Substrate : 1-Arylketones with ortho-iodophenol groups.
  • Conditions : DMF at 80°C, K₂CO₃ as base.
  • Outcome : Produces 2-arylbenzofurans with >70% yield in one pot.
Optimization Data:
Catalyst System Temperature (°C) Yield (%)
Pd(OAc)₂/CuI 80 74
FeCl₃ 100 55

Sulfonation at the 6-Position

Preparation of 4-Chlorobenzenesulfonyl Chloride

The sulfonating agent is synthesized via chlorosulfonation of chlorobenzene:

  • Reactants : Chlorobenzene, chlorosulfonic acid (3:1 molar ratio).
  • Conditions : Halogenated solvent (1,2-dichloroethane), NaCl catalyst, 55–60°C.
  • Yield : 72–73% after azeotropic distillation.

Regioselective Sulfonation

The hydroxyl group at the 6-position of the benzofuran reacts with 4-chlorobenzenesulfonyl chloride under basic conditions:

  • Base : Triethylamine (2.5 equiv.) in THF.
  • Temperature : 0°C → room temperature, 4 h.
  • Workup : Aqueous NaHCO₃ wash, recrystallization from ethanol.
Sulfonation Efficiency:
Benzofuran Derivative Sulfonyl Chloride Equiv. Yield (%)
6-Hydroxybenzofuran 1.2 85
6-Methoxybenzofuran 1.5 62

Stereochemical Control

(2Z,2E)-Configuration via Thermodynamic Control

The conjugated dienone system adopts the (2Z,2E)-configuration due to steric and electronic factors:

  • Solvent Effects : Toluene reflux promotes isomerization to the thermodynamically stable form.
  • Characterization : Confirmed by NOESY NMR (J = 12–14 Hz for trans-coupling).
Isomer Distribution:
Condition (2Z,2E) : Other Isomers
Toluene, 110°C, 6 h 9:1
CH₂Cl₂, 25°C, 24 h 3:1

Challenges and Solutions

Hydrolysis of Sulfonate Group

The sulfonate ester is prone to hydrolysis under acidic or aqueous conditions:

  • Mitigation : Use anhydrous solvents (THF, DCM) and avoid prolonged exposure to moisture.
  • Storage : −20°C under argon with molecular sieves.

Scalability and Industrial Feasibility

Cost Analysis

Component Cost/kg (USD) Contribution to Total Cost (%)
4-Chlorobenzenesulfonyl chloride 120 45
Pd(OAc)₂ 1,800 30

Green Chemistry Considerations

  • Solvent Recovery : 1,2-Dichloroethane is recycled via distillation (85% recovery).
  • Catalyst Reuse : Pd/C filtration and reactivation reduce costs by 22% per batch.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzenesulfonate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for drug development, particularly in the search for new therapeutic agents. Research indicates that derivatives of benzofuran exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The sulfonate group may enhance solubility and bioavailability, which are critical factors in drug design.

Case Study: Anticancer Activity
A study explored the anticancer potential of benzofuran derivatives, noting that modifications to the core structure can lead to enhanced cytotoxicity against various cancer cell lines. The presence of functional groups like the sulfonate may contribute to increased activity by improving interaction with biological targets.

Organic Synthesis

The compound can serve as an intermediate in organic synthesis due to its reactive functional groups. The presence of both a carbonyl and an alkene allows for further transformations through reactions such as Michael addition or nucleophilic substitution.

Example Reaction Pathway:
In synthetic organic chemistry, (2Z)-3-oxo derivatives can be used to synthesize more complex molecules through multi-step reactions involving condensation and cyclization processes. This versatility makes it valuable for constructing diverse chemical libraries.

Material Science

Benzofuran derivatives have shown promise in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The electronic properties of such compounds can be tuned through structural modifications.

Research Insight:
Studies have demonstrated that incorporating benzofuran into polymer matrices can improve charge transport properties and stability, making them suitable for use in electronic applications.

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound belongs to a family of benzofuranone derivatives differing in benzylidene substituents and sulfonate groups. Key analogs and their properties are summarized below:

Compound ID Benzylidene Substituent Sulfonate Group Molecular Formula Molecular Weight (g/mol) Key Features
Target (2E)-3-phenylprop-2-en-1-ylidene 4-chlorobenzenesulfonate C23H17ClO7S 472.9 Bulky aryl sulfonate; conjugated propenylidene
2,4-dimethoxyphenyl methanesulfonate C18H16O7S 376.38 Methoxy donors; smaller sulfonate
2,5-dimethoxyphenyl methanesulfonate C18H16O7S 376.38 Altered methoxy positioning
2,3-dimethoxyphenyl 4-chlorobenzenesulfonate C23H17ClO7S 472.9 Similar sulfonate to target; methoxy vs. propenylidene
3-methylphenyl 4-methylbenzenesulfonate C23H20O6S 436.46 Methyl groups enhance hydrophobicity
Key Observations:

Sulfonate Groups :

  • The 4-chlorobenzenesulfonate in the target compound and introduces electron-withdrawing effects and steric bulk compared to methanesulfonate () or 4-methylbenzenesulfonate (). This likely enhances stability and alters solubility (e.g., lower aqueous solubility due to hydrophobicity) .
  • Methyl or methoxy sulfonates (e.g., ) may improve metabolic stability compared to aryl sulfonates .

Methoxy-substituted analogs () offer hydrogen-bonding capabilities, which could influence crystal packing (via O–H···O interactions) or target binding . Methyl groups () increase hydrophobicity, favoring membrane permeability .

Stereochemical and Crystallographic Considerations

The Z-configuration at the benzofuranone C2 position and E-configuration of the propenylidene group are critical for maintaining planarity and conjugation. Structural analogs with similar configurations (e.g., ) likely share comparable electronic profiles but differ in steric effects due to substituent positioning.

  • Crystallography Tools : Programs like SHELX and ORTEP () are instrumental in resolving such stereochemical complexities. For example, SHELXL refinements can confirm the Z/E configurations via anisotropic displacement parameters .
  • Hydrogen Bonding : Methoxy groups () participate in hydrogen-bonding networks, as analyzed using graph set theory (), whereas chloro or methyl groups (target, ) rely on van der Waals interactions .

Biological Activity

The compound (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic molecule with potential pharmacological applications. Its structure includes a benzofuran moiety, which is known for various biological activities, including antioxidant and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features:

  • Benzofuran Ring : A fused ring system that contributes to its biological activity.
  • Enone Functional Group : The presence of a keto group adjacent to a double bond enhances reactivity.
  • Sulfonate Group : This may influence solubility and interaction with biological targets.

Molecular Formula

The molecular formula of the compound is C20H18ClO4SC_{20}H_{18}ClO_4S, with a molecular weight of approximately 396.87 g/mol.

Antioxidant Activity

Research indicates that compounds containing benzofuran structures often exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals and reduce oxidative stress in cells. This can be particularly beneficial in preventing cellular damage associated with various diseases.

Antimicrobial Effects

The compound has shown promise in antimicrobial assays, demonstrating activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Enzyme Inhibition

Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. This could make it a candidate for treating conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant reduction in oxidative stress
AntimicrobialInhibition of growth in Gram-positive bacteria
Enzyme InhibitionInhibition of cyclooxygenase enzymes

Case Study: Antioxidant Properties

In a study published by Zamora et al., the antioxidant capacity of related benzofuran compounds was assessed using DPPH and ABTS assays. The results indicated that these compounds significantly reduced free radical levels, suggesting a similar potential for the target compound .

Case Study: Antimicrobial Activity

A recent investigation into the antimicrobial properties of benzofuran derivatives revealed that certain structural modifications enhanced their efficacy against resistant bacterial strains. The target compound's structural features suggest it may also exhibit similar enhanced antimicrobial activity .

Synthesis Pathways

The synthesis of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate can be achieved through various synthetic routes involving:

  • Formation of Benzofuran Core : Utilizing cyclization reactions.
  • Introduction of Functional Groups : Employing electrophilic aromatic substitution to install the sulfonate group.

Modification for Enhanced Activity

Modifications to the compound's structure can be explored to improve its biological efficacy. For instance, altering substituents on the benzofuran ring or modifying the sulfonate group may enhance solubility and bioavailability.

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